Solvent violet 13
Overview
Description
Solvent Violet 13: is a synthetic anthraquinone dye known for its bright bluish-violet hue. It is chemically identified as 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione. This compound is insoluble in water but soluble in organic solvents such as acetone, toluene, and benzene . This compound is widely used in various industries, including cosmetics, plastics, and pyrotechnics .
Mechanism of Action
Target of Action
Solvent Violet 13, also known as D&C Violet No.2, is a synthetic anthraquinone dye . Its primary targets are hydrocarbon products like solvents and petrol, thermoplastics, synthetic resins, e.g. polystyrenes, and synthetic fiber . It is also used in cosmetics, e.g. in hair and skin care products .
Mode of Action
The compound interacts with its targets by imparting a bright bluish-violet hue . This interaction is primarily physical, where the dye molecules get adsorbed or trapped in the target materials, thereby changing their color.
Pharmacokinetics
It is known that this compound is a solid that is insoluble in water but soluble in organic solvents such as acetone, toluene, and benzene . This solubility profile influences its distribution and availability in various environments.
Result of Action
The primary result of this compound’s action is the imparting of a bright bluish-violet color to the target materials . In the case of synthetic fibers and resins, this results in a change in their appearance. In cosmetics, it can contribute to the aesthetic appeal of the product.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its efficacy as a dye. Moreover, its stability could be influenced by factors such as temperature, light, and pH. It is known to have excellent heat and lightfastness properties , which means it retains its color well when exposed to heat and light.
Biochemical Analysis
Biochemical Properties
It is known that Solvent Violet 13 is used to dye hydrocarbon products like solvents and petrol, thermoplastics, synthetic resins, e.g., polystyrenes, and synthetic fiber . This suggests that it may interact with these materials at a molecular level.
Cellular Effects
It is used in cosmetics, e.g., in hair and skin care products , suggesting that it may have some interaction with skin cells
Molecular Mechanism
It is known that the dye molecules bind to the fibers, resulting in a permanent coloration . This suggests that this compound may interact with biomolecules in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Solvent Violet 13 typically involves the reaction of 1,4-dihydroxyanthraquinone with 4-nitrotoluene in the presence of iron powder and boric acid. The reaction is carried out in a pressure container with methanol as the solvent. The mixture is heated and stirred while hydrogen is introduced for hydrogenation reduction. After the reaction system stops absorbing hydrogen, the mixture undergoes a warm-keeping reaction, followed by a condensation reaction at elevated temperatures. Finally, the product is obtained through oxidation and subsequent purification steps .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through filtration, washing, and drying to obtain a high-purity dye .
Chemical Reactions Analysis
Types of Reactions: Solvent Violet 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the anthraquinone structure to its corresponding leuco form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used under controlled conditions.
Substitution: Electrophilic reagents like halogens and nitrating agents are used in the presence of catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leuco forms of the dye.
Substitution: Substituted anthraquinone derivatives.
Scientific Research Applications
Chemistry: Solvent Violet 13 is used as a dye in various chemical processes, including the coloring of hydrocarbon products, thermoplastics, and synthetic resins .
Biology: In biological research, this compound is used as a staining agent for visualizing cellular components and structures .
Medicine: The compound is used in the formulation of certain cosmetic products, including hair and skin care items .
Industry: this compound is employed in the dyeing of synthetic fibers and plastics. It is also used in pyrotechnics to produce violet-colored smoke compositions .
Comparison with Similar Compounds
- Disperse Blue 72
- Quinizarin Blue
- Alizarine Violet 3B
- Solvent Blue 90
Comparison: Solvent Violet 13 is unique due to its high tinting strength, excellent light fastness, and thermal resistance. Compared to similar compounds, it offers a better performance-price ratio and is widely used in various industrial applications. Its solubility in organic solvents and insolubility in water make it suitable for specific dyeing processes .
Properties
IUPAC Name |
1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-12-6-8-13(9-7-12)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFWQNJLLOFIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026293 | |
Record name | D&C Violet 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Violet odorless powder; [MSDSonline] | |
Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |
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CAS No. |
81-48-1, 12217-81-1 | |
Record name | Solvent Violet 13 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-48-1 | |
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Record name | Alizurol Purple | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081481 | |
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Record name | Solvent violet 13 | |
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Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |
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Record name | D&C Violet 2 | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-4-(p-toluidino)anthraquinone | |
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Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.833 | |
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Record name | D&C VIOLET NO. 2 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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